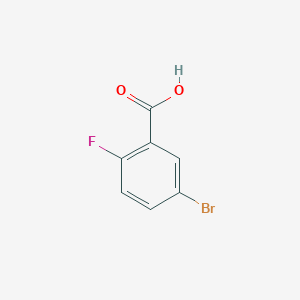

5-Bromo-2-fluorobenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXAZYDITWXYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371269 | |

| Record name | 5-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146328-85-0 | |

| Record name | 5-Bromo-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146328-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-bromo-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 5-Bromo-2-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for a common analytical procedure.

Core Physical and Chemical Properties

This compound is a white solid organic compound.[1] Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on a benzene (B151609) ring, imparts specific physical and chemical characteristics that are crucial for its application in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available data. It is important to note that some of these values are predicted and may not have been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2][3] |

| CAS Number | 146328-85-0 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 141-145 °C (lit.) | [1][2][4] |

| Boiling Point | 296.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.789 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Slightly soluble in water | [1] |

| Vapor Pressure | 0.000644 mmHg at 25°C | [1][5] |

| XLogP3 | 3.1 | [1][3] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the average value should be reported.

Boiling Point Determination

For solid compounds with a sufficiently low melting point to be liquid at higher temperatures, the boiling point can be determined. However, for compounds that decompose at high temperatures, this method may not be suitable.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the substance (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents and ensures uniform heating of the oil bath and the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and use in chemical reactions.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Analysis: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or by evaporating a known volume of the solvent and weighing the residue.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a specific solvent.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility).

-

Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of this compound using a standard laboratory procedure.

Caption: Workflow for Melting Point Determination.

References

- 1. echemi.com [echemi.com]

- 2. This compound 97 146328-85-0 [sigmaaldrich.com]

- 3. This compound | C7H4BrFO2 | CID 2736315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:146328-85-0 | Chemsrc [chemsrc.com]

- 5. This compound CAS 146328-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

5-Bromo-2-fluorobenzoic acid chemical structure and CAS number

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-fluorobenzoic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. All quantitative data is presented in structured tables, and key experimental procedures are described in detail. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and reaction workflows, adhering to specified formatting guidelines for clarity and technical accuracy. This guide is intended for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid characterized by bromine and fluorine substituents on the benzene (B151609) ring. These halogens significantly influence the molecule's electronic properties, making it a versatile building block in organic synthesis.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₄BrFO₂[1]

-

Synonyms: 2-Fluoro-5-bromobenzoic acid, Benzoic acid, 5-bromo-2-fluoro-[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 219.01 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 141-145 °C | [4] |

| Boiling Point | 296.5 °C (Predicted) | |

| Density | 1.789 g/cm³ (Predicted) | |

| Water Solubility | Slightly soluble in water | |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)F | [1] |

| InChIKey | PEXAZYDITWXYNJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The compound is typically synthesized via electrophilic bromination of 2-fluorobenzoic acid. The fluorine atom at the ortho position and the carboxylic acid group (a meta-director) guide the incoming bromine to the 5-position of the aromatic ring.

This protocol outlines a standard laboratory procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-Fluorobenzoic acid

-

N-bromosuccinimide (NBS)

-

Deionized Water

-

Tetrahydrofuran (THF) for HPLC analysis

Equipment:

-

1000 mL reaction flask

-

Magnetic stirrer

-

Cooling bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

-

Cool the solution to 20°C.

-

Slowly add 48.8 g of N-bromosuccinimide (NBS) in portions, ensuring the temperature is maintained between 20-25°C.

-

After the addition is complete, stir the mixture at 20-25°C for 16 hours.

-

Monitor the reaction's progress using HPLC. If the reaction is incomplete, an additional 2.5 g of NBS can be added, with continued stirring.

-

Once the reaction is complete, add 160 g of water to the flask and stir for 1 hour.

-

Cool the mixture to 0-5°C and maintain this temperature for 1 hour to facilitate product precipitation.

-

Collect the solid product by filtration and wash it with dichloromethane and water.

-

Dry the wet product in an oven at 60-65°C to yield this compound as a white solid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key building block in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional handles: the carboxylic acid, the bromine atom, and the fluorine atom. The bromine atom is particularly useful as it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[5] These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon bonds, enabling the construction of intricate molecular frameworks found in many therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3]

The following protocol details the use of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to synthesize 5-Cyclopropyl-2-fluorobenzoic acid, a valuable intermediate for pharmaceutical development.

Materials:

-

This compound

-

Potassium cyclopropyltrifluoroborate (B8364958)

-

Cesium carbonate (Cs₂CO₃)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., SPhos, XPhos)

-

Water

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Schlenk flask

-

Magnetic stirrer with heating

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).

-

Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen phosphine ligand (0.03 mmol, 3 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add toluene and water to the flask in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water).

-

Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 2.

-

Extract the product into diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Caption: Workflow for Suzuki-Miyaura coupling using this compound.

Spectroscopic and Safety Information

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O carbonyl stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). Aromatic C-H and C=C stretches would also be present. Full ATR-IR spectra are available in public databases.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be complex due to splitting from both the adjacent protons and the fluorine atom. A broad singlet for the acidic proton of the carboxyl group would also be visible at a downfield shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carboxyl carbon (~165-170 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogen substituents.

-

Safety Information: this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P270, P301+P316, P305+P351+P338.[1]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, face shields, and gloves when handling this compound.

References

Spectroscopic Profile of 5-Bromo-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-fluorobenzoic acid (CAS No. 146328-85-0). The information presented herein is essential for the characterization and utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is critical for confirming the identity and purity of the compound.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol [1][2] |

| CAS Number | 146328-85-0[1][2] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10-13 | Singlet (broad) | - | COOH |

| ~8.1-8.2 | Doublet of Doublets | ~2.5, ~0.5 | H-6 |

| ~7.7-7.8 | Doublet of Doublets | ~8.8, ~2.5 | H-4 |

| ~7.2-7.3 | Doublet of Doublets | ~8.8, ~4.5 | H-3 |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 (d, J ≈ 2 Hz) | C=O |

| ~162 (d, J ≈ 250 Hz) | C-F |

| ~138 (d, J ≈ 8 Hz) | C-4 |

| ~132 (d, J ≈ 3 Hz) | C-6 |

| ~120 (d, J ≈ 25 Hz) | C-3 |

| ~118 (d, J ≈ 4 Hz) | C-5 |

| ~115 (d, J ≈ 12 Hz) | C-1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While specific peak values from a spectrum are not publicly available, the expected characteristic absorption bands for this compound are listed below. The presence of IR spectra for this compound is noted in the PubChem database[1].

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) |

| ~1250 | C-O stretch (Carboxylic Acid) |

| ~1100 | C-F stretch |

| Below 800 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The expected molecular ion peak and major fragmentation patterns for this compound are outlined below.

Table 5: Mass Spectrometry Data of this compound

| m/z | Ion |

| 218/220 | [M]⁺ (Molecular Ion, bromine isotopes) |

| 201/203 | [M-OH]⁺ |

| 173/175 | [M-COOH]⁺ |

| 122 | [C₆H₃FBr]⁺ |

| 94 | [C₅H₃F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument collects an interferogram, which is then Fourier-transformed to produce the final infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. In EI, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecular ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Solubility Profile of 5-Bromo-2-fluorobenzoic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, details a standardized experimental protocol for solubility determination, and presents a comparative analysis with structurally related compounds to offer a predictive understanding of its solubility behavior.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide furnishes qualitative solubility information and quantitative data for analogous compounds, providing a solid foundation for laboratory work.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound across a range of common organic solvents remains largely unpublished. However, qualitative assessments indicate that it is generally soluble in many organic solvents.

For a comprehensive understanding and to facilitate informed solvent selection, the following tables provide quantitative solubility data for structurally similar compounds: benzoic acid, 2-fluorobenzoic acid, and 4-fluorobenzoic acid. This comparative data allows for an estimation of the solubility behavior of this compound, considering the electronic and steric effects of the bromo and fluoro substituents.

Table 1: Qualitative Solubility of this compound

| Solvent Family | General Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Generally Soluble |

| Ketones (e.g., Acetone) | Generally Soluble |

| Esters (e.g., Ethyl Acetate) | Generally Soluble |

| Ethers (e.g., Diethyl Ether) | Generally Soluble |

| Halogenated Hydrocarbons (e.g., Dichloromethane) | Generally Soluble |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble |

| Water | Slightly Soluble |

Table 2: Comparative Quantitative Solubility of Structurally Related Benzoic Acids

| Solvent | Temperature (K) | Benzoic Acid (Mole Fraction, x₁) | 4-Fluorobenzoic Acid (Mole Fraction, x₁) |

| Methanol | 298.15 | 0.298 | 0.245 |

| Ethanol | 298.15 | 0.267 | 0.211 |

| Acetone | 298.15 | 0.435 | 0.358 |

| Ethyl Acetate | 298.15 | 0.291 | 0.239 |

| Toluene | 298.15 | 0.103 | 0.076 |

| Acetonitrile | 298.15 | 0.221 | 0.187 |

Note: Data for benzoic acid and 4-fluorobenzoic acid is compiled from various literature sources and is intended for comparative purposes. The solubility of 2-fluorobenzoic acid is reported to be 7.2 g/L in water.[1]

Experimental Protocols

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, this section provides a detailed methodology for the widely accepted isothermal shake-flask method.

Isothermal Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Quantification (Gravimetric Method):

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial. The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solute.

-

Calculate the solubility in desired units (e.g., g/100 g solvent, mg/mL).

-

-

Quantification (Instrumental Analysis - e.g., HPLC):

-

Accurately dilute a known mass or volume of the filtered saturated solution with the appropriate mobile phase or solvent.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data is currently limited, the provided qualitative information, comparative data for structurally related compounds, and the detailed experimental protocol for the isothermal shake-flask method equip researchers and drug development professionals with the necessary tools to determine precise solubility values for their specific applications. Accurate solubility data is a critical component in the successful development and commercialization of new chemical entities, and the methodologies outlined herein provide a robust framework for obtaining this essential information.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzoic Acid from 2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-fluorobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines the core chemical principles, presents detailed experimental protocols, summarizes quantitative data, and provides essential safety information.

Introduction

This compound is a valuable building block in organic synthesis, prized for its utility in the creation of complex molecules.[1] Its structure, featuring a carboxylic acid, a fluorine atom, and a bromine atom on a benzene (B151609) ring, offers multiple points for chemical modification. The strategic placement of the bromine and fluorine atoms influences the electronic properties and reactivity of the molecule, making it a versatile precursor in the synthesis of novel therapeutic agents and functional materials.

The primary route to this compound involves the electrophilic bromination of 2-fluorobenzoic acid. The directing effects of the existing substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction. The fluorine atom at position 2 is an ortho-, para-director, while the carboxylic acid group at position 1 is a meta-director. The interplay of these directing effects predominantly favors the substitution of bromine at the 5-position, para to the fluorine atom and meta to the carboxylic acid group.

This guide will explore various methodologies for this synthesis, with a focus on reaction conditions, yields, and purification techniques.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and various synthesis methodologies.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility in Water |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | White solid | Soluble |

| This compound | C₇H₄BrFO₂ | 219.01 | 141-145 | White to light yellow powder/crystal | Slightly soluble |

Table 2: Comparison of Synthesis Methods

| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (DCM) | 20-25 | 16 | 57 | ≥85 | [2] |

| 2 | N-Bromosuccinimide (NBS) in H₂SO₄ | Dichloromethane (DCM) | 25-30 | 1 | 75.5 | 99.0 | |

| 3 | KBr / NaClO₃ in H₂SO₄ | Water | 75 | 2 | Not specified | Not specified | [2] |

| 4 | Sodium periodate (B1199274) / Sodium bromide in H₂SO₄ | Acetic acid / Water | 50-65 | 2-3 | 87.9 | Not specified |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Bromination using N-Bromosuccinimide (NBS) in Dichloromethane[2]

This method is a common and relatively mild procedure for the bromination of 2-fluorobenzoic acid.

Materials:

-

2-Fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Deionized water

-

1000 mL reaction flask

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

-

Cool the solution to 20°C using a cooling bath.

-

Slowly add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.

-

After the addition is complete, stir the mixture at 20-25°C for 16 hours.

-

Monitor the reaction progress using a suitable analytical technique such as HPLC. If the reaction is incomplete, an additional 2.5 g of NBS can be added, and stirring continued.

-

Upon completion, add 160 g of water to the reaction mixture and stir for 1 hour.

-

Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold dichloromethane and then with water.

-

Dry the wet product at 60-65°C to obtain this compound as a white solid.

Expected Yield: 41.9 g (57%) with a purity of ≥85%.[2]

Method 2: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid

This method utilizes sulfuric acid as a solvent and catalyst, which can lead to higher yields and purity.

Materials:

-

2-Fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ethanol (B145695) (for recrystallization)

-

Ice water

-

Four-neck flask with thermometer and stirrer

Procedure:

-

In a four-neck flask equipped with a thermometer and stirrer, dissolve 13.9 g of 2-fluorobenzoic acid in a mixture of 41.7 g of sulfuric acid and 111.2 g of dichloromethane.

-

Add 19.8 g of N-bromosuccinimide (NBS) to the reaction mixture.

-

Commence stirring and control the reaction temperature between 25-30°C.

-

Maintain the temperature and continue stirring for 1 hour, during which a white-like solid may precipitate.

-

After the reaction is complete (monitored by a suitable method), pour the reaction mixture into ice water to quench the reaction.

-

Remove the solvent by rotary evaporation.

-

Filter the resulting solid.

-

Recrystallize the crude product from 13.9 mL of ethanol to obtain pure 2-fluoro-5-bromobenzoic acid.

Expected Yield: 16.4 g (75.5%) with a purity of 99.0%.

Visualizations

Reaction Pathway

Caption: Synthesis of this compound via bromination.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

2-Fluorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.

-

N-Bromosuccinimide (NBS): Oxidizer, may intensify fire. Causes skin and serious eye irritation. May cause an allergic skin reaction.

-

Sulfuric Acid: Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin irritation and serious eye irritation.

-

This compound: Toxic if swallowed. Causes skin irritation.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.

Conclusion

The synthesis of this compound from 2-fluorobenzoic acid is a well-established and crucial transformation in organic synthesis. The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product. The methods outlined in this guide provide robust and reproducible procedures for obtaining this valuable intermediate. Careful attention to experimental details and safety precautions is paramount for successful and safe synthesis.

References

Primary Synthetic Pathway: Electrophilic Bromination of 2-Fluorobenzoic Acid

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzoic Acid

Introduction

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzoic acid core, makes it a versatile building block for creating complex molecular architectures, particularly in the development of anti-inflammatory and anti-cancer drugs.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the common starting materials and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals in drug development.

The most prevalent and well-documented method for synthesizing this compound is through the electrophilic aromatic substitution of 2-fluorobenzoic acid. The fluorine and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The fluorine atom's activating, ortho, para-directing effect dominates, leading to bromination at the C5 position, which is para to the fluorine atom. Several brominating systems have been effectively employed for this transformation.

Caption: Overall synthesis pathway for this compound.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide (NBS) as the brominating agent, a common and relatively safe reagent for selective bromination.[1][4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Fluorobenzoic acid (51.8 g) | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) (48.8 g) | [1] |

| Solvent | Dichloromethane (B109758) | [1] |

| Temperature | 20-25°C | [1] |

| Reaction Time | 16 hours | [1] |

| Product Yield | 41.9 g (57%) | [1] |

| Product Purity | ≥85% | [1] |

Experimental Protocol

-

A solution of 51.8 g of 2-fluorobenzoic acid in dichloromethane is prepared in a 1000 mL reaction flask and cooled to 20°C.[1]

-

At a temperature of 20-25°C, 48.8 g of N-bromosuccinimide (NBS) is added in portions.[1]

-

The mixture is stirred at 20-25°C for 16 hours after the addition is complete.[1]

-

The reaction's completion is monitored using HPLC. If the reaction is incomplete, an additional 2.5 g of NBS is added, and stirring is continued.[1]

-

Once the reaction is complete, 160 g of water is added, and the mixture is stirred for 1 hour.[1]

-

The mixture is then cooled to 0-5°C and held at this temperature for 1 hour to facilitate precipitation.[1]

-

The solid product is collected by filtration and washed with dichloromethane and water.[1]

-

The wet product is dried at 60-65°C to yield this compound as a white solid.[1]

Experimental Workflow

Caption: Experimental workflow for the NBS bromination method.

Method 2: Bromination using KBr/NaClO₃/H₂SO₄

This method employs an in-situ generation of bromine from potassium bromide, sodium chlorate (B79027), and sulfuric acid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Fluorobenzoic acid | [1] |

| Reagents | 15% w/w KBr solution (273.5 g) | [1] |

| 30% Sodium chlorate solution (54 g) | [1] | |

| 98% Sulfuric acid (48.5 g) | [1] | |

| Temperature | 35°C, then 75°C | [1] |

| Reaction Time | 2 hours at 75°C | [1] |

Experimental Protocol

-

In a 500 mL four-necked flask, 273.5 g of a 15% w/w solution of potassium bromide is added.[1]

-

48.5 g of 98% sulfuric acid is slowly added with stirring over 30 minutes.[1]

-

2-fluorobenzoic acid is added to the mixture, and the temperature is raised to 35°C.[1]

-

A pre-prepared solution of 30% sodium chlorate (54 g) is slowly added dropwise.[1]

-

After the addition is complete, the mixture is heated to 75°C and maintained for 2 hours.[1]

-

The reaction is then cooled to room temperature, and the product is collected by filtration.[1]

-

The filter cake is washed with water until the pH is between 5 and 8 and then dried to obtain the target compound.[1]

Experimental Workflow

Caption: Experimental workflow for the KBr/NaClO₃ bromination method.

Method 3: Bromination using NaIO₄/NaBr/H₂SO₄

This approach uses sodium periodate (B1199274) as an oxidant to generate the brominating species from sodium bromide in an acidic medium.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Fluorobenzoic acid (10 g, 71.4 mmol) | [5] |

| Reagents | Sodium periodate (7.7 g, 36 mmol) | [5] |

| Sodium bromide (7.35 g, 71.4 mmol) | [5] | |

| Concentrated Sulfuric acid (6.0 mL) | [5] | |

| Solvent | Deionized water (40 mL), Acetic acid (26 mL) | [5] |

| Temperature | 30°C, then 50-65°C | [5] |

| Reaction Time | 2-3 hours at 50-65°C | [5] |

Experimental Protocol

-

A sodium periodate solution is prepared by dissolving 7.7 g of sodium periodate in a solvent mixture of 40 mL of deionized water and 26 mL of acetic acid.[5]

-

In a separate reaction flask, 10 g of 2-fluorobenzoic acid and 7.35 g of sodium bromide are added.[5]

-

The prepared sodium periodate solution is added to the reaction flask.[5]

-

The reaction system is heated to 30°C, and then 6.0 mL of concentrated sulfuric acid is added slowly and dropwise.[5]

-

After the addition, the temperature is raised to 50-65°C and maintained for 2-3 hours.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[5]

-

Post-reaction workup is performed upon completion to isolate the product.[5]

Experimental Workflow

Caption: Experimental workflow for the NaIO₄/NaBr bromination method.

References

The Role of 5-Bromo-2-fluorobenzoic Acid Derivatives in Drug Discovery: A Technical Overview of Enzyme Inhibition Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorobenzoic acid is a key structural motif and versatile building block in medicinal chemistry. While not pharmacologically active itself, its unique electronic and structural properties make it an invaluable starting material for the synthesis of potent and selective modulators of critical biological targets. This technical guide delves into the mechanisms of action of drug candidates derived from the closely related 5-cyclopropyl-2-fluorobenzoic acid scaffold, focusing on their roles as inhibitors of soluble epoxide hydrolase (sEH) and dihydroorotate (B8406146) dehydrogenase (DHODH). This document provides a comprehensive overview of the signaling pathways, quantitative structure-activity relationship data, and detailed experimental protocols for the evaluation of these promising therapeutic agents.

Introduction: The Versatility of the Fluorobenzoic Acid Scaffold

This compound and its analogues are widely utilized in the synthesis of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. The presence of the fluorine atom at the ortho position and a bromine atom (or a synthetically versatile cyclopropyl (B3062369) group) at the para position imparts favorable physicochemical properties to the resulting molecules. The fluorine atom can enhance metabolic stability, modulate the acidity of the carboxylic acid group, and improve membrane permeability. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures.

This guide will focus on the therapeutic potential of amides derived from the 5-cyclopropyl-2-fluorobenzoic acid core, which have emerged as potent inhibitors of two key enzymes in distinct pathological pathways: soluble epoxide hydrolase (sEH) and dihydroorotate dehydrogenase (DHODH).

Mechanism of Action: Targeting Key Enzymes in Disease

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and vasodilatory effects.[1] By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for cardiovascular and inflammatory diseases.[1]

Derivatives of 5-cyclopropyl-2-fluorobenzoic acid, typically as amides or ureas, have been developed as potent sEH inhibitors.[1] These compounds are designed to fit into the active site of the sEH enzyme, preventing the hydrolysis of EETs.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1] This makes DHODH a validated target for the treatment of cancer and autoimmune diseases.[1]

The 5-cyclopropyl-2-fluorobenzoic acid moiety has been successfully incorporated into potent DHODH inhibitors.[1]

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of 5-cyclopropyl-2-fluorobenzoic acid derivatives as enzyme inhibitors is highly dependent on the nature of the amide or urea (B33335) substituent. The following tables summarize representative quantitative data for these compounds against sEH and DHODH.

Table 1: In Vitro Inhibitory Activity of 5-Cyclopropyl-2-fluorobenzamide Derivatives against sEH

| Compound ID | R Group (Amide Substituent) | Target | IC50 (nM) | Reference |

| 1a | Adamantan-1-yl | Human sEH | 25 | [1] |

| 1b | 4-(Trifluoromethyl)phenyl | Human sEH | 45 | [1] |

| 1c | 1-Phenylcyclopentyl | Human sEH | 15 | [1] |

Table 2: In Vitro Inhibitory Activity of 5-Cyclopropyl-2-fluorobenzamide Derivatives against DHODH

| Compound ID | R Group (Amide Substituent) | Target | IC50 (nM) | Reference |

| 2a | [2-(2,6-difluorophenyl)pyrimidin-5-yl]amino | Human DHODH | 80 | [1] |

| 2b | (4'-Chloro-[1,1'-biphenyl]-4-yl)amino | Human DHODH | 120 | [1] |

| 2c | (4-Phenoxyphenyl)amino | Human DHODH | 95 | [1] |

Note: The data presented are representative and intended for illustrative purposes. For specific compound data, please refer to the cited literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of enzyme inhibitors. The following sections provide methodologies for the synthesis of 5-cyclopropyl-2-fluorobenzamide derivatives and for the in vitro assessment of their inhibitory activity against sEH and DHODH.

General Synthesis of N-Substituted-5-cyclopropyl-2-fluorobenzamides

A common method for the synthesis of these derivatives is through amide bond formation.[2]

Workflow for the Synthesis of N-Substituted-5-cyclopropyl-2-fluorobenzamides

Materials:

-

5-Cyclopropyl-2-fluorobenzoic acid

-

Substituted amine (R-NH2 or R1R2-NH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of 5-cyclopropyl-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).[2]

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[2]

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.[2]

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.[2]

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted-5-cyclopropyl-2-fluorobenzamide.[3]

sEH Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against sEH is determined using a fluorescence-based assay with the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[4][5]

Workflow for sEH Inhibition Assay

Materials:

-

Recombinant human sEH enzyme

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

PHOME substrate

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the sEH assay buffer to each well.

-

Add the test compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the recombinant human sEH enzyme solution to all wells except for the background control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[6]

-

Initiate the reaction by adding the PHOME substrate solution to all wells.[7]

-

Immediately measure the increase in fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm in kinetic mode for 30 minutes.[4][5]

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

DHODH Enzyme Inhibition Assay

The inhibitory activity against DHODH is determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[1][6]

Workflow for DHODH Inhibition Assay

Materials:

-

Recombinant human DHODH enzyme

-

DHODH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Test compounds dissolved in DMSO

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO).

-

Add the recombinant human DHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[6]

-

Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[6]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.[1]

Conclusion

This compound and its analogues, particularly the 5-cyclopropyl-2-fluorobenzoic acid scaffold, are highly valuable starting materials in drug discovery. The derivatives of this scaffold have demonstrated significant potential as potent and selective inhibitors of soluble epoxide hydrolase and dihydroorotate dehydrogenase. The inhibition of these enzymes represents promising therapeutic strategies for a range of diseases, including inflammatory conditions, cardiovascular disorders, and cancer. The information and protocols provided in this technical guide offer a solid foundation for researchers to design, synthesize, and evaluate novel inhibitors based on this privileged scaffold, with the aim of developing new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Theoretical and Computational Elucidation of 5-Bromo-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility as a versatile building block in the development of novel pharmaceutical agents, including anti-inflammatory and anti-cancer drugs, necessitates a thorough understanding of its molecular properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, supplemented with available experimental data and detailed protocols for its analysis. The strategic placement of bromo and fluoro substituents on the benzoic acid scaffold imparts unique electronic and steric characteristics that influence its reactivity and potential biological activity. This document aims to serve as a core resource for researchers engaged in the study and application of this compound.

Physicochemical and Spectroscopic Properties

This compound presents as a white to light-yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO₂ | [3] |

| Molecular Weight | 219.01 g/mol | [3] |

| CAS Number | 146328-85-0 | [3] |

| Melting Point | 141-145 °C | |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Slightly soluble in water | [4] |

Spectroscopic data provides the experimental basis for understanding the molecule's structure and vibrational modes. While specific, detailed academic publications focusing solely on the comprehensive spectroscopic analysis of this compound are not abundant in the readily available literature, experimental spectra are available through chemical databases.

Table 2: Summary of Experimental Spectroscopic Data

| Spectroscopic Technique | Data Availability and Source |

| FTIR Spectrum | Available on PubChem, acquired via ATR-Neat technique on a Bruker Tensor 27 FT-IR.[5] |

| Raman Spectrum | Available on PubChem, acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[5] |

| ¹H NMR Spectrum | Data confirmed to structure by commercial suppliers, though public spectra are not readily available. |

| ¹³C NMR Spectrum | Data confirmed to structure by commercial suppliers, though public spectra are not readily available. |

Theoretical and Computational Analysis

While a dedicated, in-depth computational study on this compound is not extensively reported in peer-reviewed literature, its electronic properties and reactivity can be inferred from theoretical studies on substituted benzoic acids. Density Functional Theory (DFT) is a powerful computational tool for investigating the geometry, electronic structure, and vibrational frequencies of molecules.

Molecular Geometry and Electronic Structure

DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

The electron-withdrawing nature of both the fluorine and bromine atoms is expected to significantly influence the electronic distribution within the benzene (B151609) ring and the acidity of the carboxylic acid group. The fluorine atom at the ortho position can engage in intramolecular hydrogen bonding with the carboxylic acid proton, which can affect its conformation and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity in charge transfer interactions.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when appropriately scaled, can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. Key vibrational modes for this compound would include the C=O and O-H stretching of the carboxylic acid group, C-Br and C-F stretching, and various aromatic ring vibrations.

Synthesis and Reactivity

This compound is typically synthesized from 2-fluorobenzoic acid via electrophilic bromination.[4]

References

A Technical Guide to High-Purity 5-Bromo-2-fluorobenzoic Acid for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 5-Bromo-2-fluorobenzoic acid (CAS No. 146328-85-0), a key building block in modern medicinal chemistry. This document details the compound's physicochemical properties, commercial availability, synthesis and purification protocols, and its critical applications in drug discovery, with a focus on its role as a precursor to sophisticated therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a halogenated aromatic carboxylic acid. The strategic placement of the fluorine and bromine atoms significantly influences the molecule's electronic properties, making it an ideal substrate for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[1][2] Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 146328-85-0 | [3] |

| Molecular Formula | C₇H₄BrFO₂ | [3] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Melting Point | 141-145 °C | [4] |

| Solubility | Slightly soluble in water; soluble in common organic solvents | [2] |

| Purity (Typical) | ≥97% (GC) | [1] |

Commercial Suppliers of High-Purity this compound

High-purity grades of this compound are essential for reproducible results in research and manufacturing. The following table lists several notable commercial suppliers. Purity levels and available quantities should be confirmed with the respective supplier.

| Supplier | Purity Specification | Notes |

| Chem-Impex | ≥ 97% (GC) | Provides the compound as a key building block for pharmaceuticals.[5] |

| Home Sunshine Pharma | Not specified | Lists detailed physical properties and safety information. |

| Amerigo Scientific | 97% | Distributed for research use only. |

| TCI America | Not specified | Available in research quantities (e.g., 5g). |

| Santa Cruz Biotechnology | Not specified | Offered for proteomics research applications. |

| ChemScene | ≥97% | Provides detailed storage and shipping information. |

Synthesis and Quality Control Protocols

The reliable synthesis and stringent quality control of this compound are paramount for its application in pharmaceutical development.

Laboratory-Scale Synthesis Protocol

A common and effective method for synthesizing this compound is through the electrophilic bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS).

Materials:

-

2-fluorobenzoic acid

-

N-bromosuccinimide (NBS)

-

Deionized Water

-

Tetrahydrofuran (THF) for HPLC analysis

Procedure:

-

In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

-

Cool the solution to 20°C.

-

Add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.

-

Stir the mixture at 20-25°C for 16 hours.

-

Monitor the reaction's completion by taking a sample and analyzing it via HPLC. If the reaction is incomplete, an additional 2.5 g of NBS may be added, with continued stirring.

-

Once complete, add 160 g of water to the reaction mixture and stir for 1 hour.

-

Cool the mixture to 0-5°C and hold at this temperature for 1 hour to precipitate the product.

-

Filter the solid product and wash it sequentially with cold dichloromethane and water.

-

Dry the wet product under vacuum at 60-65°C to yield this compound as a white solid.

Figure 1. Experimental workflow for the synthesis of this compound.

Analytical Method for Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and monitoring reaction progress. A typical reversed-phase method is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient, e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Sample Preparation | Dissolve sample in a suitable diluent (e.g., Acetonitrile/Water) |

Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used in the mobile phase instead of phosphoric acid.[5]

Applications in Drug Development

This compound is a versatile intermediate primarily used in the synthesis of complex pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] Its utility stems from the differential reactivity of its halogen atoms, which allows for selective functionalization in multi-step synthetic pathways.

Key Synthetic Intermediate for Lifitegrast

A prominent example of its application is in the synthesis of Lifitegrast , an FDA-approved drug for the treatment of dry eye disease (keratoconjunctivitis sicca).[1] Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that operates by disrupting a key inflammatory pathway.

Mechanism of Action: The LFA-1/ICAM-1 Signaling Pathway

Dry eye disease is characterized by T-cell mediated inflammation on the ocular surface.[5] The interaction between LFA-1, an integrin on the surface of T-cells, and its ligand, intercellular adhesion molecule-1 (ICAM-1), which is expressed on antigen-presenting cells and vascular endothelium, is a critical step in this process. This binding facilitates T-cell activation, migration to tissues, and the subsequent release of pro-inflammatory cytokines, perpetuating the inflammatory cycle.[5]

Lifitegrast functions as a competitive antagonist, binding to LFA-1 and physically blocking its interaction with ICAM-1.[1] This inhibition prevents the formation of the immunological synapse, thereby reducing T-cell activation, recruitment, and the downstream inflammatory cascade.[5]

Figure 2. Signaling pathway showing Lifitegrast's inhibition of the LFA-1/ICAM-1 interaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds to create biaryl structures.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To an oven-dried reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 4:1:1 Toluene/Ethanol/Water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the mixture.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl carboxylic acid derivative.

Figure 3. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is classified as acutely toxic if swallowed and may cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

High-purity this compound is an indispensable building block for the synthesis of advanced pharmaceutical agents. Its well-defined physicochemical properties and versatile reactivity, particularly in forming C-C bonds via cross-coupling reactions, enable the construction of complex molecular architectures. As demonstrated by its role in the synthesis of Lifitegrast, this compound is crucial for developing targeted therapies that address significant unmet medical needs. A thorough understanding of its synthesis, purification, and reaction protocols is essential for researchers and professionals aiming to leverage its full potential in drug discovery and development.

References

- 1. 146328-85-0|this compound|BLD Pharm [bldpharm.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-fluorobenzoic acid (CAS No. 146328-85-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the toxicological properties, personal protective equipment (PPE) recommendations, emergency procedures, and relevant experimental protocols for its use in a research and development setting.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of both bromine and fluorine atoms on the benzene (B151609) ring influences its reactivity and biological activity, making it a valuable building block in medicinal chemistry.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO₂ | [3] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 141-145 °C | |

| Solubility | Slightly soluble in water; soluble in common organic solvents | [1] |

Safety and Toxicology

This compound is classified as acutely toxic if swallowed.[3] Appropriate handling procedures and personal protective equipment are crucial to minimize exposure risks.

GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Danger |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Warning |

Data sourced from multiple safety data sheets and chemical databases.[3]

Toxicological Data

Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

| PPE | Specifications |

| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator with a P95 or N95 filter. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Hand Protection | Use chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit. |

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

| Situation | Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Spills | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and follow institutional procedures for hazardous material cleanup. |

Experimental Protocols

This compound is a versatile starting material in organic synthesis, particularly for the development of bioactive molecules.

Synthesis of this compound

Method 1: Bromination with N-Bromosuccinimide (NBS) [6][7]

-

In a suitable reaction flask, dissolve 2-fluorobenzoic acid in dichloromethane (B109758).

-

Cool the solution to 20°C.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between 20-25°C.

-

Stir the mixture at 20-25°C for 16 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC). If the reaction is incomplete, additional NBS may be added.

-

Upon completion, add water and stir for 1 hour.

-

Cool the mixture to 0-5°C to precipitate the product.

-

Filter the solid, wash with cold dichloromethane and water.

-

Dry the product under vacuum at 60-65°C.

Method 2: Bromination with Potassium Bromide and Sodium Chlorate (B79027) [6]

-

In a four-necked flask, add a 15% w/w solution of bromide ions in potassium bromide.

-

Slowly add concentrated sulfuric acid with stirring.

-

Add 2-fluorobenzoic acid and raise the temperature to 35°C.

-

Slowly add a 30% solution of sodium chlorate dropwise.

-

After the addition is complete, maintain the temperature at 75°C for 2 hours.

-

Cool the mixture to room temperature and filter the solid.

-

Wash the filter cake with water until the pH is between 5 and 8.

-